Netropsin

Overview

Description

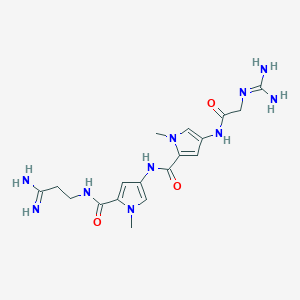

Netropsin is a polyamide with antibiotic and antiviral activity . It was first discovered by Finlay et al., and isolated from the actinobacterium Streptomyces netropsis . It belongs to the class of pyrrole-amidine antibiotics .

Synthesis Analysis

This compound has been synthesized using a Syncore Reactor . The structures of all new substances prepared in this investigation were fully characterized by NMR (1H, 13C), HPLC, and LC-MS .

Molecular Structure Analysis

This compound is a highly basic small molecule . It binds specifically to helical DNA at A-T pairs but not at G-C pairs . It does not intercalate but may cause a structural distortion . The molecular structure of the complex between this compound and the DNA dodecamer has been solved and refined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

This compound binds to the minor groove of DNA, particularly at AT-rich sequences including A-tracts . It has been shown that this compound binding eliminates the curvature of A-tracts by measuring the electrophoretic mobilities of seven 98-base pair DNA samples containing different numbers and arrangements of centrally located A-tracts under varying conditions with this compound .

Physical And Chemical Properties Analysis

The standard binding free energy of DNA with this compound has been determined using all-atom molecular dynamics simulations .

Scientific Research Applications

Molecular Basis of DNA-Drug Specificity

Netropsin binds within the minor groove of B-DNA, displacing water molecules and interacting through hydrogen bonds and van der Waals contacts, without unwinding or elongating the double helix. Its binding specificity to A-T rich sequences is due to the close van der Waals contacts between adenine C-2 hydrogens and CH groups on the pyrrole rings of the this compound molecule. This specificity is pivotal in understanding the molecular origin of DNA-drug interactions, offering insights into the design of synthetic molecules with tailored DNA-binding properties (Kopka, Yoon, Goodsell, Pjura, & Dickerson, 1985).

Specific Probe for A-T Regions of Duplex DNA

This compound's binding affinity towards DNA containing A-T (or I-C) pairs has been extensively studied, demonstrating its specificity for duplex DNA and its non-intercalating mechanism of binding. This specificity is attributed to the structural features of this compound, making it a useful probe for investigating the structural and functional aspects of DNA (Wartell, Larson, & Wells, 1974).

Drug-DNA Interactions Study

This compound serves as a model compound for drug-DNA interaction studies, with its binding mechanism offering insights into the design and development of new drugs. Studies involving host-guest approaches and crystallography have provided detailed information on how this compound interacts with DNA, influencing the development of compounds targeting specific DNA sequences (Goodwin, Long, & Georgiadis, 2005).

Insights into DNA Binding Mechanisms

Research has elucidated the mechanisms of this compound binding to DNA, including the observation of two thermodynamically different binding modes at a single site. This complexity in binding underscores the potential of using this compound as a scaffold for designing anticancer and antibiotic agents, furthering our understanding of the nuances of ligand-DNA interactions (Lewis, Munde, Wang, Rettig, Le, Machha, & Wilson, 2011).

Mechanism of Action

Target of Action

Netropsin, a polyamide antibiotic, primarily targets double-stranded DNA . Specifically, it binds to the minor groove of AT-rich sequences of double-stranded DNA .

Mode of Action

This compound interacts with its targets by making hydrogen bonding interactions with four subsequent base pairs of the DNA duplex . This interaction locally displaces the water molecules of the spine of hydration .

Biochemical Pathways

This compound’s binding to DNA can affect various biochemical pathways. For instance, it inhibits in vitro DNA and RNA synthesis by binding to the template or to the primer, or to both . It has been suggested that this compound and a putative termination factor may share some aspects of their biochemical mechanisms .

Result of Action

The binding of this compound to DNA results in a number of molecular and cellular effects. It has been shown that this compound binding to DNA increases the twist per base by similar to 9˚ per molecule bound . Thus, it removes supercoils when interacting with positively supercoiled DNA and introduces (additional) negative supercoils when binding to relaxed or negatively supercoiled DNA .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in 0.1 M or higher salt concentrations, this compound has specificity for DNAs

Future Directions

Netropsin has been used in the development of drug delivery systems (DDSs) . Nano-sized DNA particles (DNAp) were manufactured to deliver this compound, which is known to bind to DNA minor grooves . The sustained release of this compound by CaDNAp highlights the potential of the DNAp-based delivery approach .

properties

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIFFKSXLYUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63770-20-7 (hydrochloride) | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00879834 | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438-30-8 | |

| Record name | Netropsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netropsin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETROPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

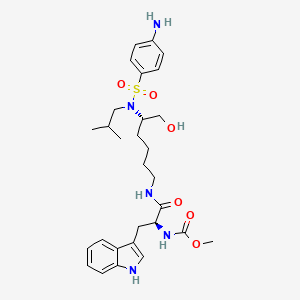

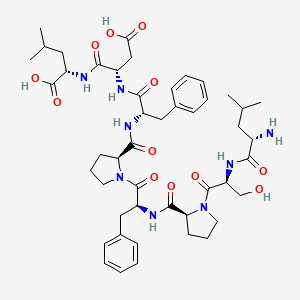

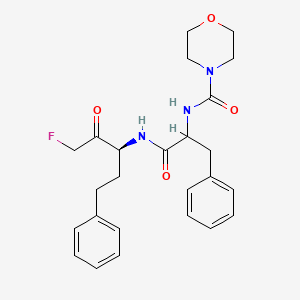

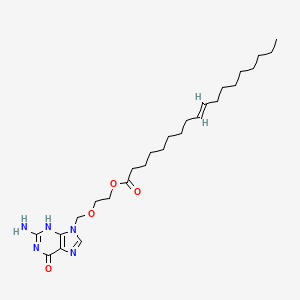

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)